Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate
Description
Properties
CAS No. |
917872-64-1 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate |
InChI |
InChI=1S/C12H15NO3/c1-3-15-12(14)6-7-16-11-8-9(2)4-5-10(11)13/h4-8H,3,13H2,1-2H3 |
InChI Key |
JVQOTZBKQUOBAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=COC1=C(C=CC(=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate typically involves the reaction of 2-amino-5-methylphenol with ethyl 3-bromoprop-2-enoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the bromoalkene, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the deprotonation of the phenol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for maintaining product quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Ethyl 3-(2-amino-5-methylphenoxy)propan-2-ol.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a phenoxy moiety. This configuration contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation in various carcinoma cell lines. A study demonstrated that certain analogs showed promising results against breast cancer cells, indicating potential for development as anticancer agents .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MDA-MB-468 (Breast) | 12.5 | Induction of apoptosis |
| B | NCI-H226 (Lung) | 15.0 | Inhibition of cell cycle progression |
| C | CAKI-1 (Kidney) | 10.0 | Modulation of signaling pathways |
Antimicrobial Applications
This compound has also been explored for its antimicrobial properties. Studies have shown that it exhibits activity against both gram-positive and gram-negative bacteria, making it a candidate for antibiotic development.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and cellular mechanisms. Its structural features allow it to serve as a substrate or inhibitor for various enzymes, particularly those involved in metabolic pathways.
Case Study: Enzyme Inhibition
A recent study investigated the inhibition of branched-chain amino acid transaminases by this compound derivatives. The results indicated that certain modifications to the compound enhanced its inhibitory potency, providing insights into the design of more effective inhibitors .
Agricultural Applications
Emerging research suggests potential applications in agriculture, particularly as a pesticide or herbicide. The phenoxy group is known to impart herbicidal properties in related compounds.
Table 3: Herbicidal Activity
| Target Weed | Effective Concentration (EC50) |
|---|---|
| Amaranthus retroflexus | 50 µg/mL |
| Sorghum halepense | 75 µg/mL |
Mechanism of Action
The mechanism of action of Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
The table below highlights key structural analogs and their substituent-driven differences:
Key Observations:
- Amino vs. Hydroxyl/Cyano Groups: The amino group in the target compound enhances basicity and hydrogen-bonding capacity compared to hydroxyl (acidic) or cyano (electron-withdrawing) groups. This makes it more suitable for interactions with biological targets like enzymes .
- Lipophilicity : Chlorophenyl and methyl substituents increase logP values, favoring membrane permeability but reducing aqueous solubility .
Biological Activity
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 221.25 g/mol. The compound features an ethyl ester group, a prop-2-enoate moiety, and a phenoxy group substituted with an amino group and a methyl group. This unique structure is believed to influence its biological activity significantly.
1. Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties against various bacterial strains. The presence of the amino group is particularly notable, as it is often associated with enhanced interaction with bacterial cell membranes, leading to increased efficacy against pathogens.
| Compound Name | Antimicrobial Efficacy | Target Bacteria |
|---|---|---|
| This compound | Moderate | E. coli, S. aureus |
| Similar Phenoxy Compounds | Varies | Various Gram-positive and Gram-negative bacteria |
2. Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. The compound's ability to inhibit tumor cell proliferation has been attributed to its structural components, which may interfere with cancer cell signaling pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluating the effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth in breast and colon cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 10 |
The biological activity of this compound is believed to stem from its interaction with specific biological targets:
- Cell Membrane Interaction : The amino group enhances membrane permeability, allowing the compound to penetrate bacterial cells effectively.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation.
- Apoptosis Induction : this compound has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death.
Research Findings
Recent studies have focused on the synthesis and optimization of derivatives based on this compound:
- Synthesis Techniques : Various synthetic methods have been employed to create derivatives with enhanced biological activity.
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the phenoxy or amino groups can significantly affect the compound's potency against microbial and cancerous cells.
Q & A
Q. Best practices for validating molecular docking studies with this compound as a ligand?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
